molecular formula C16H15FO4 B4196050 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde

4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde

Cat. No. B4196050
M. Wt: 290.29 g/mol
InChI Key: RJKCIXUZKGDIJO-UHFFFAOYSA-N
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Description

4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde, also known as FBO-DMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of phenethylamines and has been found to exhibit various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is not fully understood. However, it has been suggested that 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde may act by modulating the activity of certain neurotransmitters in the brain. Additionally, 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde may also act by inhibiting the activity of certain enzymes that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase. These effects may contribute to the potential therapeutic benefits of 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde.

Advantages and Limitations for Lab Experiments

4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of purity. Additionally, 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has been found to be stable under a wide range of conditions. However, one limitation of 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is that it may exhibit low solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde. One potential direction is to further investigate the mechanism of action of 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde. Additionally, more studies are needed to determine the potential therapeutic benefits of 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential toxicity and safety of 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde need to be further investigated to determine its suitability as a therapeutic agent. Finally, the synthesis of 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde analogs may provide new insights into the pharmacological properties of this compound.

Scientific Research Applications

4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, 4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-19-14-7-12(9-18)8-15(20-2)16(14)21-10-11-4-3-5-13(17)6-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKCIXUZKGDIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC(=CC=C2)F)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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